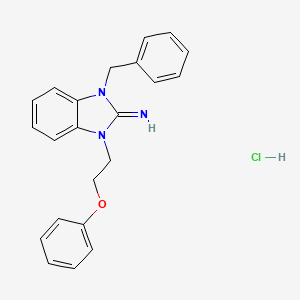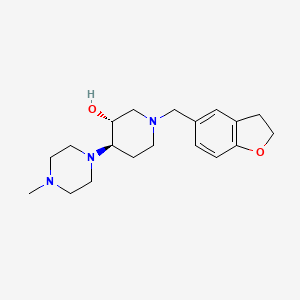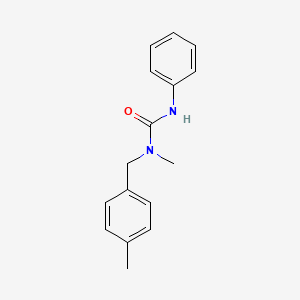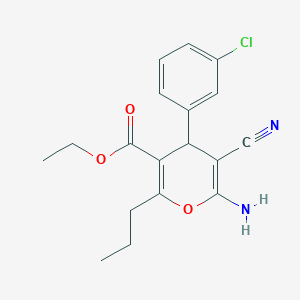
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole, also known as BMPI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline substance that is widely used in scientific research due to its unique properties. BMPI has been found to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole exerts its biological effects by binding to specific receptors in the body, including the cyclooxygenase-2 (COX-2) enzyme and the peroxisome proliferator-activated receptor gamma (PPARγ). By binding to these receptors, this compound can modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. This compound has also been found to exhibit antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, this compound has been shown to exhibit antitumor properties, including the inhibition of tumor cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has several advantages for use in laboratory experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's potential use as a diagnostic tool in cancer research. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole can be synthesized by a variety of methods, including the reaction of 4-methylbenzaldehyde and benzil with ammonium acetate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a high degree of purity. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and benzil with urea or thiourea in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a diagnostic tool in cancer research.
Propiedades
IUPAC Name |
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-16-8-12-18(13-9-16)21-22(19-14-10-17(2)11-15-19)25-23(24-21)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQASEVRFVJCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4997713.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)

![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)


![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![methyl 4-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997757.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4997766.png)

![9-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4997801.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)
